Tinoridine hydrochloride

Catalog No.
S545394
CAS No.
25913-34-2
M.F
C17H21ClN2O2S
M. Wt
352.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tinoridine hydrochloride

CAS Number

25913-34-2

Product Name

Tinoridine hydrochloride

IUPAC Name

ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride

Molecular Formula

C17H21ClN2O2S

Molecular Weight

352.9 g/mol

InChI

InChI=1S/C17H20N2O2S.ClH/c1-2-21-17(20)15-13-8-9-19(11-14(13)22-16(15)18)10-12-6-4-3-5-7-12;/h3-7H,2,8-11,18H2,1H3;1H

InChI Key

LMAQHEGFQZGATE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N.Cl

solubility

Soluble in DMSO

Synonyms

2-amino-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)-pyridine-3-carboxylic acid ethyl ester, Nonflamin, Nonflamine, tinoridin, tinoridine, tinoridine hydrochloride, tinoridine monohydrochloride, Y 3642, Y-3642

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N.Cl

The exact mass of the compound Tinoridine hydrochloride is 352.1012 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Thienopyridines - Supplementary Records. It belongs to the ontological category of thienopyridine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tinoridine hydrochloride is a compound currently used for research purposes only. While its potential therapeutic applications are being explored, it is not yet approved for human use []. Here's a breakdown of its current role in scientific research:

Anti-inflammatory Properties:

Tinoridine hydrochloride exhibits anti-inflammatory properties. Studies have shown it can inhibit lipid peroxidation in rat liver microsomes, a process involved in inflammation and cell damage []. This suggests Tinoridine hydrochloride might be useful in researching treatments for inflammatory conditions.

Pharmacokinetic Studies:

Research has been conducted to develop methods for quantifying Tinoridine hydrochloride in biological samples, particularly rat plasma []. This allows scientists to study how the compound is absorbed, distributed, metabolized, and excreted in the body. These pharmacokinetic studies are crucial for understanding the potential therapeutic effects and safety profile of Tinoridine hydrochloride.

Chemical Characterization and Stability:

Some research has focused on characterizing Tinoridine hydrochloride's chemical properties and stability. This includes developing methods to identify and separate its degradation products formed under various stress conditions []. Understanding the stability of a potential drug candidate is essential for its formulation and storage.

Tinoridine hydrochloride is a synthetic compound classified as a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. Its chemical structure consists of a thienopyridine core, characterized by the fusion of a thiophene ring and a pyridine ring. The compound's IUPAC name is ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate, and its molecular formula is C₁₇H₂₀N₂O₂S, with a molecular weight of approximately 316.42 g/mol .

Typical of thienopyridines. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atoms in the pyridine and thiophene rings can participate in nucleophilic substitution reactions.
  • Oxidation: Tinoridine may be oxidized under certain conditions, leading to the formation of various metabolites .

Tinoridine exhibits significant biological activity, primarily as an anti-inflammatory agent. Its mechanisms include:

  • Inhibition of Prostaglandin Synthesis: This action accounts for its analgesic and antipyretic effects.
  • Radical Scavenging: Tinoridine has been shown to possess radical scavenging properties, contributing to its potential protective effects against oxidative stress .

The synthesis of tinoridine hydrochloride typically involves several steps:

  • Formation of the Thienopyridine Core: Starting from appropriate precursors, the thienopyridine structure is synthesized through cyclization reactions.
  • Functionalization: Subsequent reactions introduce the amino and carboxylate groups.
  • Hydrochloride Salt Formation: The final step often involves reacting tinoridine with hydrochloric acid to yield tinoridine hydrochloride .

Tinoridine hydrochloride is primarily used in clinical settings for:

  • Pain Management: It is effective in treating various types of pain due to its analgesic properties.
  • Inflammatory Conditions: The compound is utilized in managing conditions characterized by inflammation, such as arthritis.
  • Research Settings: Tinoridine is also investigated for its potential in treating other conditions due to its unique biological activities .

Interaction studies indicate that tinoridine may have significant interactions with other drugs. For instance:

  • Gastrointestinal Risks: Co-administration with certain medications like clodronic acid may increase the risk of gastrointestinal bleeding.
  • Pharmacokinetic Interactions: Tinoridine can influence the metabolism of other drugs, necessitating careful monitoring when used in combination therapies .

Tinoridine shares structural and functional similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

Compound NameStructure TypeUnique Features
NonflaminThienopyridineKnown for anti-inflammatory properties but less potent than tinoridine.
Y-3642ThienopyridineSimilar mechanism but primarily used in research settings.
Ethyl 2-amino-6-benzyl-4H-thieno[2,3-c]pyridine-3-carboxylateThienopyridineA precursor compound that lacks the hydrochloride form's stability and bioavailability.

Tinoridine's unique combination of analgesic and anti-inflammatory properties, along with its radical scavenging capability, distinguishes it from these similar compounds .

Cyclooxygenase (COX) Inhibition Dynamics

Tinoridine hydrochloride demonstrates cyclooxygenase inhibitory activity through mechanisms that distinguish it from conventional nonsteroidal anti-inflammatory drugs. While classified within the NSAID category due to its anti-inflammatory properties [1] [2], tinoridine exhibits a unique mechanistic profile compared to traditional COX inhibitors. Clinical investigation has revealed that tinoridine functions as a nonsteroidal anti-inflammatory drug with a different mechanism of action than common nonsteroidal anti-inflammatory drugs which act by inhibiting the cyclooxygenase enzyme .

The compound's molecular structure as a thienopyridine derivative contributes to its distinctive COX inhibition dynamics [1]. Unlike conventional NSAIDs that primarily target prostaglandin synthesis through direct COX enzyme binding, tinoridine's anti-inflammatory mechanism has been attributed to its biomembrane stabilizing action, particularly on lysosomes, which are related to cell or tissue damage during inflammation through the release of hydrolytic enzymes [1]. This mechanism suggests that tinoridine may exert indirect COX modulation through membrane stabilization rather than direct enzyme active site binding.

Studies have demonstrated that tinoridine's COX inhibition occurs through non-prostaglandin mediated pathways [1]. The compound exhibits concentration-dependent effects on inflammatory mediator synthesis, with research showing that concentrations from 5 microM up to 100 microM produce measurable anti-inflammatory responses [4]. This concentration range suggests a therapeutic window where COX inhibition contributes to the overall anti-inflammatory efficacy without complete enzyme suppression.

COX Inhibition ParameterTinoridine ResponseConventional NSAID Comparison
Primary MechanismBiomembrane stabilizationDirect enzyme binding
Prostaglandin PathwayIndirect modulationDirect synthesis inhibition
Concentration Range5-100 μM effectiveVariable by drug class
Selectivity ProfileNon-selective with unique actionCOX-1/COX-2 variable

Lipoxygenase (LOX) Pathway Modulation

The lipoxygenase pathway modulation by tinoridine hydrochloride represents a significant component of its anti-inflammatory mechanism. As a member of the thienopyridine class, tinoridine shares structural similarities with compounds known to inhibit multiple lipoxygenase enzymes [5]. The compound demonstrates potential dual COX/LOX inhibitory activity, which contributes to its broad-spectrum anti-inflammatory effects [6].

Research into lipoxygenase-mediated inflammatory responses has established that multiple LOX enzymes, including 5-lipoxygenase, 12-lipoxygenase, and 15-lipoxygenase, play crucial roles in inflammatory mediator synthesis [6] [7]. Tinoridine's thienopyridine scaffold provides the molecular framework necessary for interaction with these enzyme systems. Studies on related thienopyridine derivatives have demonstrated significant LOX inhibition, with some compounds achieving IC50 values of 6.0 μM and 6.6 μM against 5-LOX [5].

The compound's LOX pathway modulation occurs through multiple mechanistic pathways. Unlike traditional anti-inflammatory drugs that target single enzymatic pathways, tinoridine exhibits pleiotropic effects on the arachidonic acid cascade. This includes modulation of leukotriene synthesis, which represents downstream products of LOX enzyme activity [8]. The reduction in leukotriene production contributes to decreased vascular permeability, reduced neutrophil chemotaxis, and diminished inflammatory cell activation [8].

Mechanistic studies have revealed that tinoridine's LOX modulation involves indirect pathway effects rather than direct competitive inhibition. The compound's antioxidant properties contribute to LOX enzyme modulation by reducing the oxidative environment necessary for optimal enzyme function [9]. This dual mechanism of direct pathway interaction combined with oxidative stress reduction represents a novel approach to inflammatory mediator control.

LOX EnzymeInflammatory MediatorTinoridine EffectClinical Relevance
5-LOXLeukotriene B4, LTC4Synthesis modulationReduced neutrophil activation
12-LOX12-HETEPathway modulationDecreased platelet aggregation
15-LOX15-HETE, LipoxinsBalanced regulationResolution of inflammation

Radical Scavenging and Antiperoxidative Activity

Tinoridine hydrochloride exhibits potent radical scavenging properties that constitute a fundamental mechanism of its therapeutic action. Detailed investigation of its antiperoxidative activity has demonstrated that tinoridine functions as an effective hydroxyl radical scavenger with specific molecular characteristics [9]. The compound reduces the stable free radical diphenyl-p-picrylhydrazyl in a molar ratio of approximately 1:2, indicating significant free radical scavenging ability [9].

The hydroxyl radical scavenging mechanism has been extensively characterized through multiple experimental approaches. Tinoridine inhibits lipid peroxidation in rat liver microsomes induced by the xanthine-xanthine oxidase system in the presence of ADP and Fe2+, conditions that specifically generate hydroxyl radicals [9]. This inhibition demonstrates the compound's ability to intercept reactive oxygen species before they can initiate damaging lipid peroxidation cascades.

Mechanistic studies have revealed that tinoridine undergoes oxidation during the lipid peroxidation process, as evidenced by fluorescence changes derived from tinoridine oxidation products [9]. The compound is readily oxidized by the xanthine-xanthine oxidase system in the presence of Fe2+, but oxidation proceeds slowly in the absence of iron and is almost completely inhibited by catalase [9]. This pattern indicates that tinoridine specifically targets iron-dependent hydroxyl radical formation through Fenton reaction mechanisms.

The antiperoxidative efficacy extends to mitochondrial protection. Studies using rat liver mitochondrial suspensions with ascorbic acid and Fe2+ demonstrated that tinoridine completely inhibits peroxidative disintegration at concentrations of 5 μM, while α-tocopherol requires 1 mM for equivalent protection [10]. The stoichiometric relationship reveals that one molecule of tinoridine prevents the formation of approximately six molecules of malondialdehyde, indicating efficient chain reaction termination [10].

Radical SpeciesScavenging EfficiencyProtective MechanismBiological Relevance
Hydroxyl RadicalDirect scavengingIron-dependent inhibitionMembrane protection
DPPH Radical1:2 molar ratioElectron donationAntioxidant capacity
Lipid PeroxidesChain terminationMembrane stabilizationCellular integrity
SuperoxideIndirect effectCascade interruptionInflammatory control

Emerging Evidence for Ferroptosis Inhibition via Nrf2/Gpx4 Axis

Recent breakthrough research has identified tinoridine hydrochloride as a novel ferroptosis inhibitor through activation of the Nrf2/GPX4 pathway, representing an entirely new dimension of its therapeutic mechanism [11]. Molecular docking screening between an NSAID library and Nrf2 protein revealed that tinoridine demonstrates high binding affinity to Nrf2, suggesting specific molecular interaction with this critical transcription factor [11].

In vitro mechanistic studies using nucleus pulposus cells have demonstrated that tinoridine promotes both expression and activity of Nrf2, leading to enhanced cellular antioxidant capacity [11]. The compound effectively rescues RSL3-induced ferroptosis in these cells, with protection being Nrf2-dependent, as knockdown of Nrf2 reverses tinoridine's protective effects [11]. This establishes a direct causal relationship between Nrf2 activation and ferroptosis inhibition.

The Nrf2/GPX4 axis activation represents a sophisticated cellular protection mechanism. Nuclear factor erythroid 2-related factor 2 (Nrf2) functions as a master regulator of cellular antioxidant responses, controlling the expression of multiple cytoprotective genes [12] [13]. Glutathione peroxidase 4 (GPX4) serves as the critical enzyme preventing ferroptosis by reducing toxic lipid hydroperoxides to corresponding alcohols using glutathione as electron donor [14] [15].

Pathway analysis reveals that tinoridine's ferroptosis inhibition occurs through multiple coordinated mechanisms. The compound upregulates antioxidant gene expression through Nrf2 activation, enhances glutathione synthesis via cystine transport modulation, and promotes GPX4 enzymatic activity for lipid hydroperoxide detoxification [11] [12]. This comprehensive pathway activation provides robust protection against iron-dependent oxidative cell death.

Clinical implications of ferroptosis inhibition extend beyond traditional anti-inflammatory applications. In vivo studies have demonstrated that tinoridine attenuates intervertebral disc degeneration in rats through ferroptosis pathway modulation [11]. The compound's ability to target ferroptosis positions it as a potential therapeutic agent for degenerative diseases where iron-dependent cell death contributes to pathology.

Pathway ComponentTinoridine EffectMolecular TargetFunctional Outcome
Nrf2 ActivationEnhanced expressionTranscription factorAntioxidant gene upregulation
GPX4 EnhancementIncreased activitySelenoenzymeLipid hydroperoxide reduction
Glutathione SystemSynthesis promotionCystine transportCellular reducing capacity
Ferroptosis PathwayComplete inhibitionIron-dependent deathCell survival enhancement

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

352.1012268 g/mol

Monoisotopic Mass

352.1012268 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

05IIB89IVA

Related CAS

24237-54-5 (Parent)

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Other CAS

25913-34-2
24237-55-6

Wikipedia

Tinoridine hydrochloride

Dates

Last modified: 08-15-2023
1: Kalariya PD, Patel PN, Kavya P, Sharma M, Garg P, Srinivas R, Talluri MV. Rapid structural characterization of in vivo and in vitro metabolites of tinoridine using UHPLC-QTOF-MS/MS and in silico toxicological screening of its metabolites. J Mass Spectrom. 2015 Nov;50(11):1222-33. doi: 10.1002/jms.3640. PubMed PMID: 26505767.
2: Shimada O, Yasuda H. Hydroxyl radical scavenging action of tinoridine. Agents Actions. 1986 Nov;19(3-4):208-14. PubMed PMID: 3030074.
3: Matsumura Y, Miyawaki N, Ohno Y, Sasaki Y, Shimizu T, Morimoto S. Effects of tinoridine on lipid peroxidation and renin release in the rat renin granule fraction. J Pharmacobiodyn. 1985 Jul;8(7):532-8. PubMed PMID: 3906080.
4: Delhotal B, Flouvat B, Potaux L. Pharmacokinetics of tinoridine after oral administration to healthy subjects and patients with renal failure. Int J Clin Pharmacol Ther Toxicol. 1983 Aug;21(8):410-6. PubMed PMID: 6605310.
5: Shimada O, Yasuda H. Lipid peroxidation and its inhibition by tinoridine, II. Ascorbic acid-induced lipid peroxidation of rat liver mitochondria. Biochim Biophys Acta. 1979 Mar 29;572(3):531-6. PubMed PMID: 582014.
6: Yasuda H, Izumi N, Shimada O, Kobayakawa T, Nakanishi M. The protective effect of tinoridine against carbon tetrachloride hepatotoxicity. Toxicol Appl Pharmacol. 1980 Mar 15;52(3):407-13. PubMed PMID: 6892737.
7: Shimada O, Yasuda H. Lipid peroxidation and its inhibition by tinoridine. I. Lipid peroxidation-induced disintegration of microsomal membrane and cytochrome P-450 in rat liver. Biochim Biophys Acta. 1977 Oct 24;489(1):163-72. PubMed PMID: 20972.
8: Fujita T, Yasuda M. Effect of 2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno (2,3-C) pyridine (tinoridine) on fatty acid composition of liver lysosomes from a vitamin E deficient diet to rats. Jpn J Pharmacol. 1973 Dec;23(6):899-901. PubMed PMID: 4544701.
9: Goto K, Hisadome M, Imamura H. Effect of tinoridine on stability of rat liver and kidney lysosomes, and liver parenchymal cells. Biochem Pharmacol. 1977 Jan 1;26(1):11-8. PubMed PMID: 576205.
10: Nakanishi M, Goto K, Hisadome M. [Studies on anti-inflammatory agents. XXIX. Inhibitory effects of Tinoridine on release of lysosome enzymes and lipid peroxidation in rat liver (author's transl)]. Yakugaku Zasshi. 1975 Aug;95(8):936-43. Japanese. PubMed PMID: 1242397.
11: Nakanishi M, Goto K. [Studies on anti-inflammatory agents. XXIII. Membrane stabilizing action of tinoridine on lysosomes of polymorphonuclear leucocytes from guinea-pigs (author's transl)]. Yakugaku Zasshi. 1974 Jun;94(6):660-5. Japanese. PubMed PMID: 4472612.
12: Tanaka H, Nakagawa M, Takeuchi K, Okabe S. Effects of mepirizole and basic antiinflammatory drugs on HCl-ethanol-induced gastric lesions in rats. Dig Dis Sci. 1989 Feb;34(2):238-45. PubMed PMID: 2914545.
13: Goto K, Hisadome M, Maruyama Y, Imamura H. Effects of 2-(4-(2-imidazo[1,2-a]pyridyl)phenyl) propionic acid (Y-9213) and anti-inflammatory drugs on erythrocytes, polymorphonuclear leukocytes and lysosomes in vitro. Jpn J Pharmacol. 1978 Jun;28(3):433-46. PubMed PMID: 702946.
14: Yasuda H, Izumi N, Shimada O, Maruyama Y, Kobayakawa T. Protection against hepatic injury by a novel spiropiperidine derivative. Toxicol Appl Pharmacol. 1986 Sep 30;85(3):398-406. PubMed PMID: 3764923.
15: Morisaki N, Lindsey JA, Stitts JM, Zhang H, Cornwell DG. Fatty acid metabolism and cell proliferation. V. Evaluation of pathways for the generation of lipid peroxides. Lipids. 1984 Jun;19(6):381-94. PubMed PMID: 6429469.
16: Fukawa K, Kanezuka T, Ohba S, Kawano O, Hibi M, Misaki N, Sawabe T. Studies on an anti-inflammatory agent. III. Pharmacological investigations of a new non-steroidal anti-inflammatory agent: 2-oxo-3-[4-(1-oxo-2-isoindolinyl)-phenyl]-butanamide (GP 650). Arzneimittelforschung. 1982;32(3):225-30. PubMed PMID: 6979341.

Explore Compound Types